molecular formula C8H8N2 B1584749 3-Amino-1H-isoindole CAS No. 22780-52-5

3-Amino-1H-isoindole

Cat. No. B1584749
CAS RN: 22780-52-5
M. Wt: 132.16 g/mol
InChI Key: MTKKGHVQPVOXIL-UHFFFAOYSA-N
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Description

3-Amino-1H-isoindole is a heterocyclic building block . It is a compound that is used in various applications, particularly in the field of organic chemistry.


Synthesis Analysis

The synthesis of isoindoles, including this compound, often involves a Rh-catalyzed intramolecular condensation of benzyl azides with α-aryldiazoesters. This reaction proceeds through nucleophilic attack of the organic azide onto a rhodium carbenoid, release of nitrogen gas, and tautomerization of an intermediate imino esters .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C8H8N2 · HCl . The compound is unique as it contains three potential basicity centers .


Chemical Reactions Analysis

The chemical reactions involving this compound are determined by electronic factors related to the nature of the substituents at the exocyclic nitrogen atoms . Electron-donating alkyl groups lead to an increase in the basicity of these compounds .


Physical And Chemical Properties Analysis

The basic and acidic characteristics of this compound are determined by electronic factors related to the nature of the substituents at the exocyclic nitrogen atoms . Electron-donating alkyl groups lead to an increase in the basicity of these compounds .

Scientific Research Applications

1. Fluorescent Derivatization in Analytical Chemistry

3-Amino-1H-isoindole derivatives are used in analytical chemistry for the ultrasensitive determination of primary amines. They react with compounds like amino acids and peptides to form highly fluorescent isoindole derivatives. This property is utilized in capillary electrophoresis coupled with laser fluorescence detection, allowing detection of constituents in biological samples at extremely low quantities, in the attomole range (Liu, Hsieh, Wiesler, & Novotny, 1991).

2. Synthesis of Bioactive Compounds

This compound is integral in synthesizing various bioactive compounds. For instance, it's used in the synthesis of benzo[f]isoindole-1,3-dicarboxylates through an I2-induced 1,3-dipolar cycloaddition reaction. These compounds are found in natural products with significant biological activities (Li et al., 2013).

Mechanism of Action

Target of Action

3-Amino-1H-isoindole, also known as 1H-isoindol-3-amine, is a heterocyclic compound It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . This suggests that this compound may also interact with various biological targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities . It’s plausible that this compound may interact with its targets in a similar manner, causing changes in cellular processes.

Biochemical Pathways

Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially affect a wide range of biochemical pathways and their downstream effects.

Result of Action

Given the broad spectrum of biological activities exhibited by indole derivatives , it’s plausible that this compound could have diverse molecular and cellular effects.

Safety and Hazards

3-Amino-1H-isoindole is harmful if swallowed and toxic in contact with skin. It causes serious eye irritation and is very toxic to aquatic life . It is recommended to avoid dust formation, ingestion, and inhalation, and to wear suitable protective clothing .

Future Directions

Indole derivatives, including 3-Amino-1H-isoindole, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are found in proteins in the form of amino acids, such as tryptophan, and are also present in several drugs .

properties

IUPAC Name

3H-isoindol-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4H,5H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTKKGHVQPVOXIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20330210
Record name 3-Amino-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

22780-52-5
Record name 3-Amino-1H-isoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20330210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-isoindol-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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